4-butyl-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Description
4-butyl-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C19H20N4OS2 and its molecular weight is 384.52. The purity is usually 95%.
BenchChem offers high-quality 4-butyl-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butyl-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Electronics and Photovoltaics
HMS3488N08: could serve as an electron-withdrawing building block in organic electronics. Its structural similarity to thieno[3,4-b]thiophene derivatives, which have been widely used in the development of donor and acceptor materials in organic solar cells (OSCs), suggests potential applications in photovoltaic devices . The introduction of different functional groups at specific positions can modulate the photoluminescence properties, which is crucial for the efficiency of OSCs.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Compounds structurally related to HMS3488N08 have shown promise as EGFR kinase inhibitors . These inhibitors can play a significant role in targeted cancer therapies, as they interfere with the EGFR signaling pathway that is often overexpressed in malignant cells. The compound’s potential to be modified could lead to the development of new antitumor drugs with improved efficacy.
Antitubercular Agents
Thieno[2,3-d]pyrimidin-4(3H)-ones, a class to which HMS3488N08 belongs, have been designed and screened for antitubercular activity . Some derivatives have demonstrated significant activity against Mycobacteria, indicating that HMS3488N08 could be a candidate for developing new treatments for tuberculosis.
Chemical Building Blocks for Modular Assembly
HMS3488N08: can potentially act as a chemical building block for the modular assembly of structurally diverse derivatives. This application is essential in synthetic chemistry, where building blocks are used to construct complex molecules for various purposes, ranging from medicinal chemistry to materials science .
properties
IUPAC Name |
8-butyl-12-[(3-methylphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS2/c1-3-4-9-22-17(24)16-15(8-10-25-16)23-18(22)20-21-19(23)26-12-14-7-5-6-13(2)11-14/h5-8,10-11H,3-4,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSIVAHOTQHAOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one |
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